![molecular formula C22H28N4 B2715876 6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine CAS No. 896846-74-5](/img/structure/B2715876.png)
6-Ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound you mentioned is a complex organic molecule that contains several functional groups including an ethyl group, a methyl group, a piperidine ring, and a pyrazolopyrimidine ring. These functional groups can potentially contribute to the compound’s reactivity and biological activity .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the ethyl and methyl groups might be introduced through alkylation reactions, while the piperidine and pyrazolopyrimidine rings might be formed through cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The piperidine ring, for example, is a six-membered ring with one nitrogen atom, which can contribute to the compound’s basicity . The pyrazolopyrimidine ring is a fused ring system containing several nitrogen atoms, which can participate in hydrogen bonding and other intermolecular interactions .Chemical Reactions Analysis
The chemical reactions that this compound can undergo would depend on the specific functional groups present in the molecule. For example, the ethyl and methyl groups might be susceptible to oxidation or substitution reactions, while the nitrogen atoms in the piperidine and pyrazolopyrimidine rings might participate in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings and functional groups could affect its solubility, melting point, boiling point, and other physical properties .Scientific Research Applications
Synthesis and Biological Evaluation
Pyrazolo[1,5-a]pyrimidine derivatives have been synthesized and evaluated for their biological activities, including anticancer and anti-inflammatory properties. These compounds have shown promise as potential therapeutic agents due to their specific inhibitory activities against certain biological targets. For instance, novel pyrazolopyrimidines derivatives demonstrated significant anticancer and anti-5-lipoxygenase activities, underscoring their potential in developing new therapeutic strategies for cancer and inflammatory diseases (Rahmouni et al., 2016).
Antimicrobial Applications
Research has also delved into the antimicrobial potential of pyrazolo[1,5-a]pyrimidine derivatives. Specific compounds within this chemical class have been synthesized and tested for in vitro activities against a range of Gram-positive and Gram-negative bacteria, as well as yeast-like pathogenic fungi. Certain derivatives displayed potent broad-spectrum antibacterial activity, highlighting their potential as novel antimicrobial agents (Al-Turkistani et al., 2011).
Antitumor and Antiinflammatory Agents
The synthesis of pyrazolo[1,5-a]pyrimidines has been linked to the exploration of their antiinflammatory and antitumor properties. Compounds such as 4-Ethyl-4,7-dihydro-2-phenylpyrazolo[1,5-a]pyrimidin-7-one showed high activity and a better therapeutic index than some reference drugs, indicating their potential as safer antiinflammatory drugs devoid of ulcerogenic activity (Auzzi et al., 1983).
Novel Synthetic Methods and Chemical Studies
Innovative synthetic methods have been developed for pyrazolo[1,5-a]pyrimidines, offering new pathways for creating various derivatives with potential scientific and therapeutic applications. These synthetic approaches allow for the exploration of the chemical reactivity and structural modifications of the pyrazolo[1,5-a]pyrimidine core, leading to compounds with varied biological activities (Kumar et al., 2003).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
6-ethyl-2,5-dimethyl-7-(4-methylpiperidin-1-yl)-3-phenylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N4/c1-5-19-16(3)23-21-20(18-9-7-6-8-10-18)17(4)24-26(21)22(19)25-13-11-15(2)12-14-25/h6-10,15H,5,11-14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWGIFZHUZLZERM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N2C(=C(C(=N2)C)C3=CC=CC=C3)N=C1C)N4CCC(CC4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[2-(4-Chlorophenyl)hydrazono]-3-oxo-3-(4-pyridinyl)propanal hydrazone](/img/structure/B2715793.png)
![7-azepan-1-yl-1-butyl-3-[(3,4-dimethylphenyl)sulfonyl]-6-fluoroquinolin-4(1H)-one](/img/structure/B2715794.png)
![Ethyl 2-cyano-3-[(4-iodophenyl)amino]prop-2-enoate](/img/structure/B2715797.png)

![7-hydroxy-5-oxo-N-(1-phenylethyl)-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2715800.png)
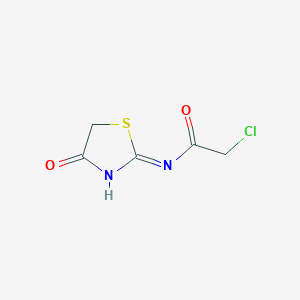
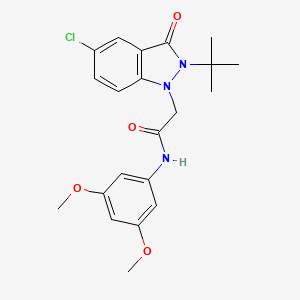
![2-chloro-6-(3-fluorophenyl)-7-(pyridin-3-yl)-7,12-dihydro-6H-chromeno[4,3-d]tetrazolo[1,5-a]pyrimidine](/img/structure/B2715804.png)
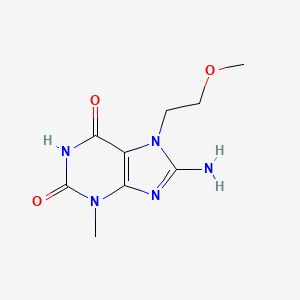
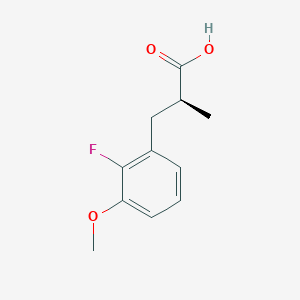
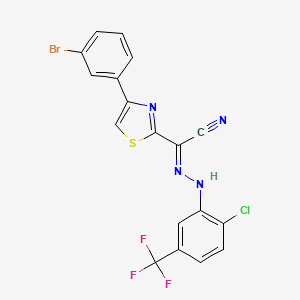
![3-{4-[(4-chlorophenoxy)acetyl]piperazin-1-yl}-1-isobutylquinoxalin-2(1H)-one](/img/structure/B2715810.png)
![6-(3,5-Dimethylpyrazol-1-yl)-2-[1-(4-fluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2715811.png)

